Saterinone, chemically named (+/-)-1,2-dihydro-5-[4-[2-hydroxy-3-[4-(2-methoxyphenyl)-1-piperazinyl] propoxy]phenyl]-6-methyl-2-oxo-3-pyridine-carbonitrile, is a synthetic compound studied for its cardiovascular effects. [] It functions as a phosphodiesterase (PDE) III inhibitor and an α1-adrenergic antagonist. [] Saterinone is a racemic mixture, meaning it exists as two mirror-image molecules called enantiomers: (R)-saterinone and (S)-saterinone. []
Saterinone is synthesized through organic chemistry methods and is derived from structural modifications of existing pharmacological agents. Its classification falls under the broader category of cardiovascular drugs, specifically those that influence vascular tone and myocardial contractility. The compound has been identified in various studies focusing on its biochemical properties and therapeutic applications, particularly in the treatment of heart failure and hypertension.
The synthesis of Saterinone involves several key steps that utilize advanced organic chemistry techniques. The primary method for synthesizing Saterinone includes:
Technical parameters such as temperature, reaction time, and solvent choice are critical in optimizing yield and purity during synthesis .
The molecular structure of Saterinone can be described using its chemical formula . Key features include:
Saterinone participates in several significant chemical reactions relevant to its pharmacological function:
The mechanism of action for Saterinone involves multiple pathways:
Saterinone exhibits several notable physical and chemical properties:
Saterinone has several significant applications in medical science:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3